molecular formula C17H24O3 B12640146 Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-

Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-

Cat. No.: B12640146
M. Wt: 276.4 g/mol
InChI Key: YLJZVDSTWXLKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as benzylisothiocyanate and ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate can be reacted to form intermediate thiourea, which is then cyclized using potassium hydroxide (KOH) to yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

10-methoxyspiro[2,3,4,6,7,8-hexahydro-1-benzoxecine-5,2'-oxolane]

InChI

InChI=1S/C17H24O3/c1-18-15-6-7-16-14(13-15)5-2-8-17(9-3-11-19-16)10-4-12-20-17/h6-7,13H,2-5,8-12H2,1H3

InChI Key

YLJZVDSTWXLKIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCCCC3(CCC2)CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.